1,1,1,4,4,4-Hexafluorobut-2-ene
CAS No.:
Cat. No.: VC3993710
Molecular Formula: C4H2F6
Molecular Weight: 164.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2F6 |
|---|---|
| Molecular Weight | 164.05 g/mol |
| IUPAC Name | 1,1,1,4,4,4-hexafluorobut-2-ene |
| Standard InChI | InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H |
| Standard InChI Key | NLOLSXYRJFEOTA-UHFFFAOYSA-N |
| SMILES | C(=CC(F)(F)F)C(F)(F)F |
| Canonical SMILES | C(=CC(F)(F)F)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Configuration
1,1,1,4,4,4-Hexafluorobut-2-ene exists as two geometric isomers: the Z-isomer (cis) and E-isomer (trans). The Z-isomer (CAS 692-49-9) exhibits a boiling point of 9°C and density of 1.356 g/cm³, while the E-isomer (CAS 66711-86-2) has a boiling point of -21°C . Both isomers share the molecular formula C₄H₂F₆ but differ in their three-dimensional arrangement, leading to distinct reactivity profiles.
Table 1: Comparative Properties of Z- and E-Isomers
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Boiling Point (°C) | 9 | -21 |
| Density (g/cm³) | 1.356 | 1.298 |
| Flash Point (°C) | Non-flammable | Non-flammable |
| Global Warming Potential | 7 | 9 |
The fluorine atoms induce strong electronegativity, rendering the compound resistant to nucleophilic attacks while enhancing its stability under oxidative conditions . Quantum mechanical calculations reveal a bond dissociation energy of 348 kJ/mol for the C=C bond, explaining its thermal resilience .
Synthesis and Industrial Production
Halogenation-Dehydrohalogenation Pathways
A patented two-step synthesis involves:
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Halogenation: Reacting 1,1,1,4,4,4-hexafluorobutane with chlorine at 300–500°C for 2–90 seconds to yield 1,1,1,4,4,4-hexafluoro-2-chlorobutene .
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Dehydrohalogenation: Treating the intermediate with aqueous NaOH (50–100°C) to eliminate HCl, achieving yields exceeding 85% .
Alternative routes employ catalytic isomerization of 1,1,1,4,4,4-hexafluorobutyne over chromium oxide catalysts at 300°C, selectively producing the Z-isomer with 92% purity .
Applications in Industrial Systems
Refrigeration and Heat Transfer Fluids
The Z-isomer (HFO-1336mzz-Z) serves as a low-GWP replacement for HCFC-123 in centrifugal chillers, reducing direct emissions by 99% compared to HFC-245fa . Its latent heat of vaporization (215 kJ/kg at 25°C) enables efficient heat transfer in organic Rankine cycles (ORCs) for waste heat recovery .
Foam Blowing Agents
Blends containing 30–70% HFO-1336mzz-Z produce polyurethane foams with thermal conductivity values of 18–22 mW/m·K, matching the performance of HCFC-141b while eliminating ozone depletion risks .
Regulatory Status and Market Adoption
U.S. and European Regulations
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EPA SNAP Program: Listed as acceptable for refrigeration, air conditioning, and foam blowing under Significant New Alternatives Policy (SNAP) Rule 25.
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EU F-Gas Regulation: Exempt from phase-down quotas under Regulation (EU) No 517/2014 due to GWP < 10 .
Patent Landscape
Arkema France holds key patents (WO2018175367A1) for azeotropic blends with HFC-32, optimizing performance in high-temperature heat pumps . Chinese patents (CN103172489B) dominate synthesis methodologies, reflecting Asia’s growing production capacity .
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